![molecular formula C19H16Cl2N2O3S B2356235 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine CAS No. 338956-00-6](/img/structure/B2356235.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine, commonly referred to as 2-DCBMP, is a synthetic pyrimidine derivative with a wide range of potential applications in scientific research. It has been studied for its ability to act as a potent inhibitor of several enzymes, as well as for its potential use in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis Methods : A variety of sulfanyl pyrimidine derivatives, including those similar to the specified compound, can be synthesized using simple and efficient methods. These methods involve reactions with different reagents under both conventional and heterogeneous conditions, yielding high yields of derivatives (Bassyouni & Fathalla, 2013).
Vibrational Spectral Analysis : Spectroscopic techniques such as FT-IR and FT-Raman have been used to analyze similar sulfanyl-substituted pyrimidine compounds. These studies help in understanding the equilibrium geometry, vibrational wave numbers, and charge delocalization of these molecules (Alzoman et al., 2015).
Potential Biological and Chemical Applications
Cytotoxic Activity : Novel thiopyrimidine derivatives, which are structurally related, have shown varying degrees of cytotoxicity against different human cancer cell lines, providing insight into potential therapeutic applications (Stolarczyk et al., 2018).
Antifolate Inhibitors : Certain pyrrolo[2,3-d]pyrimidine derivatives, bearing structural similarity, have been synthesized as potential inhibitors of thymidylate synthase, exhibiting potential as antitumor and antibacterial agents (Gangjee et al., 1996).
Antiviral Activity : Specific pyrimidine derivatives have been investigated for their potential antiviral activity against various viruses, including herpes and retroviruses, highlighting the broad scope of biomedical applications (Holý et al., 2002).
Structural Analysis and Characterization
X-Ray Diffraction Analysis : Structural features of related pyrimidine derivatives have been established through X-ray diffraction analysis, providing essential data for understanding the molecular conformation and potential interactions of these compounds (Gubanova et al., 2020).
Molecular Docking Studies : Computational techniques like molecular docking have been utilized to predict the inhibitory potential of similar pyrimidine derivatives against enzymes like dihydrofolate reductase, indicating potential pharmaceutical applications (Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-24-12-6-8-13(9-7-12)26-18-17(25-2)10-22-19(23-18)27-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQCQBMATIFNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

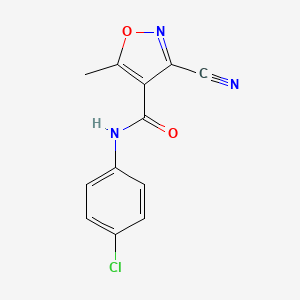
![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
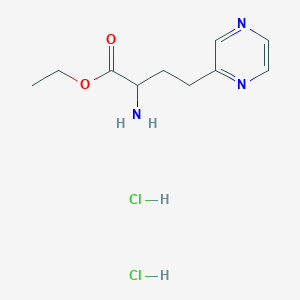
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)
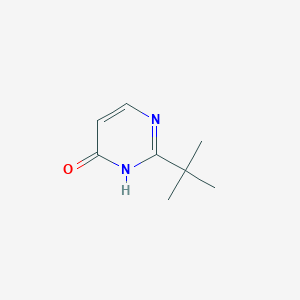
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
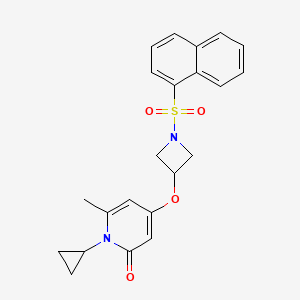
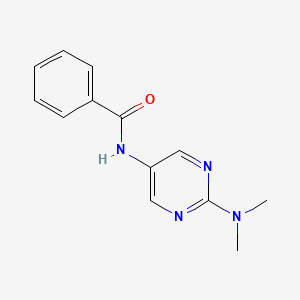
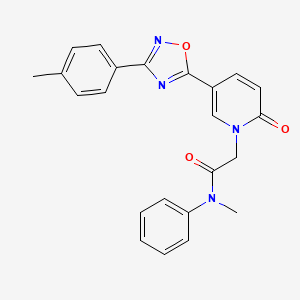
![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)